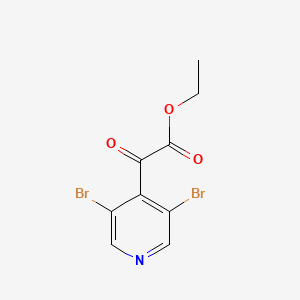
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the bromination of 4-pyridylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibrominated product is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding pyridine derivative without the bromine atoms.
Oxidation Reactions: It can be oxidized to form more complex pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: The major products are substituted pyridine derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: The major product is the reduced pyridine derivative.
Oxidation Reactions: The major products are oxidized pyridine derivatives with additional functional groups.
Scientific Research Applications
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms on the pyridine ring enhance its binding affinity to these targets, leading to inhibition or activation of their biological functions. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through similar mechanisms.
Comparison with Similar Compounds
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester can be compared with other similar compounds, such as:
Ethyl 2-(3,5-dichloropyridin-4-yl)-2-oxoacetate: This compound has chlorine atoms instead of bromine, which affects its reactivity and binding affinity.
Ethyl 2-(3,5-difluoropyridin-4-yl)-2-oxoacetate: The presence of fluorine atoms results in different chemical properties and biological activities.
Ethyl 2-(3,5-diiodopyridin-4-yl)-2-oxoacetate:
The uniqueness of this compound lies in its specific reactivity and binding properties, which make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H7Br2NO3 |
|---|---|
Molecular Weight |
336.96 g/mol |
IUPAC Name |
ethyl 2-(3,5-dibromopyridin-4-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H7Br2NO3/c1-2-15-9(14)8(13)7-5(10)3-12-4-6(7)11/h3-4H,2H2,1H3 |
InChI Key |
VQQSBOOEJVSWCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=NC=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


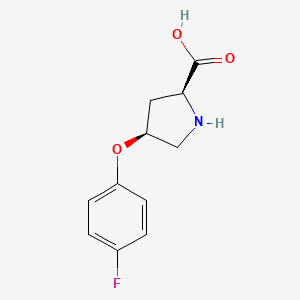
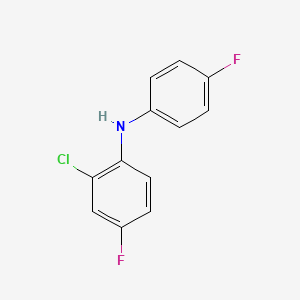
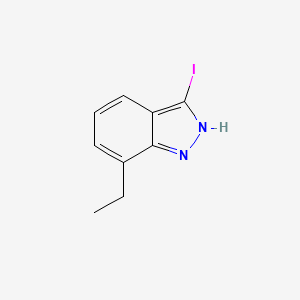
![2-chloro-N-ethyl-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8454362.png)
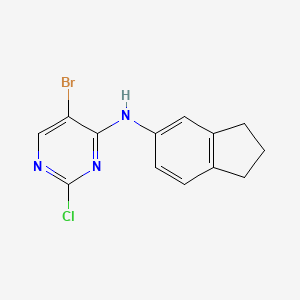
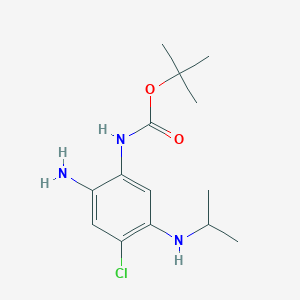
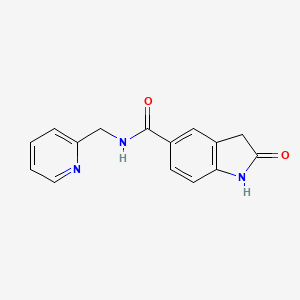
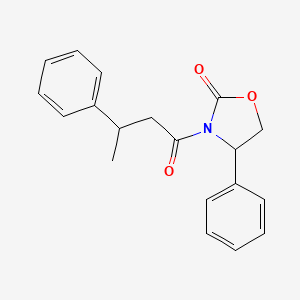
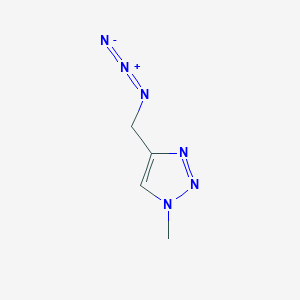
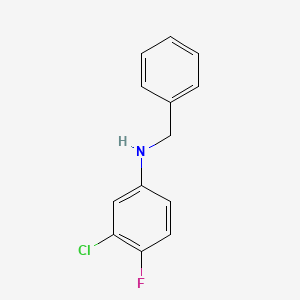
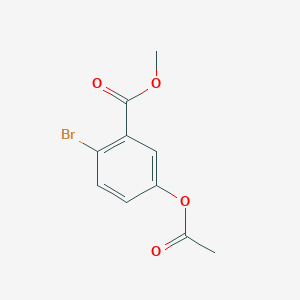
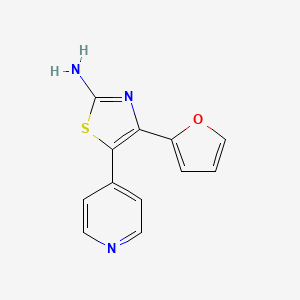
![1,3-Dihydrofuro[3,4-c]pyridine-6-carbaldehyde](/img/structure/B8454433.png)

